molecular formula C13H17NO3 B1601911 Benzyl 3-methoxypyrrolidine-1-carboxylate CAS No. 130403-95-1

Benzyl 3-methoxypyrrolidine-1-carboxylate

Cat. No. B1601911
M. Wt: 235.28 g/mol
InChI Key: SIUNLOZEQSBXJC-UHFFFAOYSA-N
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Description

Benzyl 3-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO31. It has a molecular weight of 235.28 g/mol1.



Synthesis Analysis

The synthesis of Benzyl 3-methoxypyrrolidine-1-carboxylate involves a solution of N-benzyl-3-hydroxypyrrolidine in dry THF being added dropwise at room temperature to a stirred slurry of 56% NaH in dry THF, under a nitrogen atmosphere2. After 2 hours, the solution is cooled to 0° C and methyl iodide is added2.



Molecular Structure Analysis

The molecular structure of Benzyl 3-methoxypyrrolidine-1-carboxylate is represented by the formula C13H17NO31. The molecular weight of the compound is 235.28 g/mol1.



Chemical Reactions Analysis

While specific chemical reactions involving Benzyl 3-methoxypyrrolidine-1-carboxylate are not readily available, it’s worth noting that the compound can be used in various chemical reactions due to its structure.



Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl 3-methoxypyrrolidine-1-carboxylate include a molecular weight of 235.28 g/mol1. Additional properties such as boiling point, melting point, and solubility are not available from the search results.


Scientific Research Applications

Synthesis and Neuroleptic Activity

The synthesis of benzamides, including structures related to benzyl 3-methoxypyrrolidine-1-carboxylate, has been explored for their potential neuroleptic (antipsychotic) activities. For instance, the compound cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide demonstrated significant neuroleptic potential, being more potent than haloperidol and metoclopramide, suggesting its applicability in treating psychosis with fewer side effects (Iwanami et al., 1981).

Dipolar Cycloadditions under Continuous Flow Conditions

The [3+2] dipolar cycloaddition reactions of an unstabilised azomethine ylide precursor to benzyl 3-methoxypyrrolidine-1-carboxylate have been investigated under continuous flow conditions. This research highlights the efficient synthesis of N-benzylpyrrolidine derivatives, showing the compound's utility in organic synthesis and potential for pharmaceutical applications (Grafton et al., 2010).

High-Yield Synthesis Techniques

Techniques for the high-yield synthesis of precursors to benzyl 3-methoxypyrrolidine-1-carboxylate have been developed, showcasing the compound's relevance in the synthesis of radiopharmaceuticals and its importance in medical diagnostics and treatment research (Bobeldijk et al., 1990).

Supramolecular Chemistry

The compound has been implicated in the development of oligo(p-benzamide) foldamers for supramolecular chemistry, indicating its role in creating nanoscale objects and advancing materials science (König et al., 2006).

Antitumor and Anticancer Activities

Research into novel 2-(het)arylpyrrolidine derivatives, including benzyl 3-methoxypyrrolidine-1-carboxylate analogs, has shown promise in anticancer and anti-biofilm activities. This suggests the compound's utility in developing new anticancer agents and treatments for bacterial infections (Smolobochkin et al., 2019).

Safety And Hazards

The specific safety and hazards information for Benzyl 3-methoxypyrrolidine-1-carboxylate is not available from the search results. It’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for Benzyl 3-methoxypyrrolidine-1-carboxylate are not specified in the search results. However, given its chemical structure, it could potentially be used in various chemical reactions and syntheses.


Relevant Papers
Unfortunately, specific papers related to Benzyl 3-methoxypyrrolidine-1-carboxylate were not found in the search results. Further research may be required to find relevant literature.


properties

IUPAC Name

benzyl 3-methoxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-16-12-7-8-14(9-12)13(15)17-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNLOZEQSBXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90577337
Record name Benzyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-methoxypyrrolidine-1-carboxylate

CAS RN

130403-95-1
Record name Benzyl 3-methoxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90577337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 35.6 ml of benzylchloroformate in 200 ml of dichloromethane was added dropwise to a mixture of 10 g of (racemic)-3-pyrrolidinol, 48.3 ml of triethylamine and 725 ml of dichloromethane which was cooled to 0° C. The mixture was stirred for 48 hours at room temperature. The dichloromethane solution was extracted with 5% hydrochloric acid and 5% aqueous sodium bicarbonate. The acid and bicarbonate washes were combined, salted with sodium chloride and extracted with 2×750 ml of ethyl acetate. The combined organic extracts were dried and concentrated, giving 22.7 g of (racemic)-N-carbobenzyloxy-3-pyrrolidinol. A mixture of 2.5 g of (racemic)-N-carbobenzyloxy-3-pyrrolidinol, 2.0 ml of methyl iodide end 5.1 g of silver oxide in 50 ml of dimethylformamide was stirred at room temperature for 2 days. The mixture was diluted with ether and then filtered. The filtrate was concentrated to a small volume. The ether solution was washed with water, dried and concentrated to dryness in vacuo. The residue was purified by chromatography (silica gel) to give 2.4 g of (racemic)-N-carbobenzyloxy-3-methoxypyrrolidine as a pale yellow oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
5.1 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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